molecular formula C13H15NO3S B4740311 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione

3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione

Cat. No. B4740311
M. Wt: 265.33 g/mol
InChI Key: YZAVEPKQQGMYQL-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione, also known as BMF, is a thiazolidinedione derivative that has been synthesized and studied extensively in recent years. It has shown promising results in various scientific research applications, particularly in the field of medicine.

Mechanism of Action

The mechanism of action of 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to work through various pathways. One proposed mechanism is through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in glucose and lipid metabolism. 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to activate PPARγ and improve insulin sensitivity. Another proposed mechanism is through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a role in inflammation. 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to inhibit NF-κB and reduce inflammation.
Biochemical and Physiological Effects
3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. In animal models, 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease inflammation. It has also been shown to induce cell death in cancer cells and inhibit tumor growth. Additionally, 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to have antioxidant properties and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research applications. However, there are also limitations to using 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione in lab experiments. It has not been extensively studied in humans, and its safety and efficacy are not fully understood. Additionally, the mechanism of action of 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione. One area of interest is its potential use in treating diabetes and metabolic disorders. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use in treating cancer. Future studies could focus on optimizing the dosage and administration of 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione to maximize its anti-cancer effects. Additionally, further studies are needed to fully understand the mechanism of action of 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione and its effects on various pathways.

Scientific Research Applications

3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been studied for its potential use in various scientific research applications. One area of interest is its anti-inflammatory properties. 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. It has also been studied for its potential use in treating diabetes and metabolic disorders. 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. Additionally, 3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been studied for its potential use in treating cancer. It has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

(5Z)-3-butyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-3-4-7-14-12(15)11(18-13(14)16)8-10-6-5-9(2)17-10/h5-6,8H,3-4,7H2,1-2H3/b11-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAVEPKQQGMYQL-FLIBITNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC=C(O2)C)SC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CC=C(O2)C)/SC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-butyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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